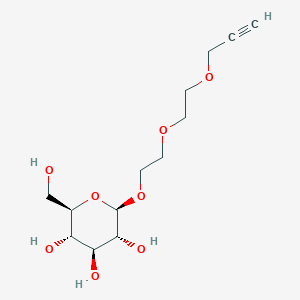

Propargyl-PEG2-beta-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H22O8 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

VCAWUMOFEKQAES-UJPOAAIJSA-N |

Isomeric SMILES |

C#CCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Propargyl-PEG2-beta-D-glucose is a heterobifunctional molecule of significant interest in the fields of chemical biology and drug discovery. It incorporates three key chemical motifs: a terminal propargyl group, a short polyethylene (B3416737) glycol (PEG) linker, and a beta-D-glucose moiety. This unique combination of features makes it a valuable tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Physicochemical Properties and Structure

This compound is a white to off-white solid at room temperature. Its chemical structure combines the hydrophilicity of the glucose and PEG components with the reactive functionality of the terminal alkyne.

| Property | Value | Source(s) |

| Molecular Formula | C13H22O8 | [1] |

| Molecular Weight | 306.31 g/mol | [1] |

| CAS Number | 2353409-73-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥100 mg/mL), water | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for up to 6 months | [1] |

Core Applications

The utility of this compound stems from its bifunctional nature, allowing for the linkage of different molecular entities.

PROTAC Linker

This compound is primarily employed as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which in turn affects the efficiency of ternary complex formation and target degradation. The PEG component of the linker can enhance solubility and cell permeability of the resulting PROTAC molecule.

Click Chemistry Reagent

The terminal propargyl group of this compound allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This highly efficient and specific "click" reaction forms a stable triazole linkage with azide-modified molecules, such as proteins, nucleic acids, or small molecules.[5] The glucose moiety can improve the aqueous solubility of molecules it is conjugated to.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

-

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Dissolve this compound and the azide-functionalized molecule in the chosen solvent.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO4 in water. If using a ligand like TBTA, pre-mix the CuSO4 and ligand solutions.

-

Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the CuSO4 solution (or CuSO4/ligand mixture).

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified by standard methods such as chromatography.

General Workflow for PROTAC Synthesis via Click Chemistry

This workflow outlines the steps to synthesize a PROTAC using this compound as a linker, connecting an azide-modified target protein ligand to an E3 ligase ligand.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation

A PROTAC synthesized using this compound will function by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: The mechanism of action for a PROTAC-induced protein degradation.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved at a given concentration and time point.

These values are typically determined by quantitative Western blotting or other protein quantification methods.

| Parameter | Description | Typical Measurement Method(s) |

| DC50 | Potency of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |

| Dmax | Efficacy of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |

| Yield | Efficiency of the chemical synthesis steps | Gravimetric analysis, NMR with internal standard |

| Purity | Purity of the synthesized PROTAC | HPLC, LC-MS |

Conclusion

This compound is a versatile and valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual functionality make it an ideal component for the construction of PROTACs and for bioconjugation via click chemistry. The protocols and conceptual frameworks provided in this guide offer a starting point for the effective utilization of this reagent in a variety of research applications, ultimately contributing to the advancement of targeted protein degradation and other areas of chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]

- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-beta-D-glucose is a bifunctional molecule that serves as a crucial building block in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs) and glycoconjugate vaccines.

Chemical Structure and Properties

This compound consists of a beta-D-glucose moiety linked to a propargyl group through a short polyethylene (B3416737) glycol (PEG) chain. The propargyl group contains a terminal alkyne, which is a highly reactive functional group readily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The glucose unit enhances aqueous solubility and can play a role in molecular recognition, while the PEG spacer provides flexibility and reduces potential steric hindrance.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₂O₈ | [1][2] |

| Molecular Weight | 306.31 g/mol | [1][2] |

| CAS Number | 2353409-73-9 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [1] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to conjugate with other molecules bearing an azide (B81097) group through click chemistry. This has led to its application in two major areas:

PROTAC Linker

This compound is employed as a versatile linker in the synthesis of PROTACs.[1][2][][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][] The propargyl group of the linker can be reacted with an azide-modified E3 ligase ligand or an azide-modified target protein ligand to assemble the final PROTAC construct.

Caption: PROTAC Synthesis Workflow.

Glycoconjugate Vaccines

In the development of glycoconjugate vaccines, this compound can be used to attach carbohydrate antigens to carrier proteins.[5][6] The glucose moiety can act as a specific antigenic epitope.[5] The propargyl end allows for covalent linkage to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), that has been modified with an azide group.[5] This conjugation enhances the immunogenicity of the carbohydrate, leading to a more robust immune response.[5]

Experimental Protocols

While specific protocols for every application will require optimization, a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound is provided below.

General Click Chemistry Protocol for Bioconjugation

Materials:

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Phosphate-buffered saline (PBS) for biological reactions

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and a slight excess (1.1-1.5 equivalents) of this compound in the desired reaction solvent.

-

Add the THPTA or TBTA ligand solution to the reaction mixture.

-

Add the CuSO₄ solution and vortex briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.

-

-

Purification:

-

The purification method will depend on the nature of the product. For small molecules, purification can be achieved by preparative HPLC. For proteins or other biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents.

-

References

Propargyl-PEG2-beta-D-glucose: A Technical Guide to its Mechanism of Action in PROTAC-mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-beta-D-glucose is a heterobifunctional chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document provides an in-depth technical guide to the mechanism of action of this compound, not as an independent bioactive molecule, but as a critical component within a PROTAC construct. We will explore its role in PROTAC synthesis, its contribution to the physicochemical properties of the final molecule, and the general mechanism by which PROTACs containing this linker achieve targeted protein degradation.

Core Function as a PROTAC Linker

The primary role of this compound is to serve as a bridge, covalently connecting two key moieties of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][] The structure of this compound is specifically designed to facilitate this role, with three key components:

-

Propargyl Group: This terminal alkyne group is essential for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This highly efficient and specific reaction allows for the straightforward and robust attachment of the linker to a molecule containing an azide (B81097) group.[3]

-

Polyethylene Glycol (PEG) Spacer: The PEG component (in this case, with two ethylene (B1197577) glycol units) enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][5] This is a crucial feature, as PROTACs are often large molecules that can suffer from poor solubility and cell permeability.[5][6] The flexibility of the PEG chain is also thought to be important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.[]

-

Beta-D-glucose Moiety: The inclusion of a glucose molecule may further contribute to the overall solubility and biocompatibility of the PROTAC. While it is tempting to speculate that the glucose moiety could interact with glucose transporters to facilitate cellular uptake, there is currently no direct evidence in the available literature to support this for large PROTAC molecules. In fact, studies on other modified glucose analogs suggest that significant structural changes can lead to transporter-independent mechanisms of cellular entry.[8] Therefore, the primary contribution of the beta-D-glucose moiety is likely related to improving the physicochemical properties of the PROTAC.

Mechanism of Action in PROTAC-Mediated Degradation

The mechanism of action of a PROTAC containing the this compound linker involves a series of steps that culminate in the degradation of the target protein.[9] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The length and flexibility of the PEG linker are critical for the stability and productivity of this complex.[9]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation.

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is typically assessed using two key quantitative metrics:

-

DC50 (half-maximal degradation concentration): This value represents the concentration of the PROTAC required to degrade 50% of the target protein in a given cell line and time point. A lower DC50 value indicates a more potent PROTAC.

-

IC50 (half-maximal inhibitory concentration): This value measures the concentration of the PROTAC that inhibits a biological process (such as cell viability) by 50%. It is used to assess the cytotoxicity of the PROTAC.

The following table provides an example of how such data might be presented for a hypothetical PROTAC synthesized using a Propargyl-PEG linker.

| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) |

| PROTAC-1 | Protein X | Ligand Y | 50 | >1000 |

Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of a PROTAC utilizing a propargyl-PEG linker like this compound.

PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a two-step synthesis involving an initial amide bond formation followed by a CuAAC reaction.

Materials:

-

Target protein ligand with a carboxylic acid or amine functionality

-

E3 ligase ligand with an azide or alkyne functionality

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Copper(I) source (e.g., CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Analytical equipment (LC-MS, NMR)

Protocol:

-

Amide Coupling:

-

Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent.

-

Add the amide coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the product by chromatography.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the product from the amide coupling step (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).

-

Add the copper(I) source (e.g., CuSO4, 0.1 eq), a reducing agent (e.g., sodium ascorbate, 0.5 eq), and a copper ligand (e.g., TBTA, 0.1 eq).

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Confirm the structure and purity of the final product by LC-MS and NMR.

-

Biological Evaluation: Western Blot for Protein Degradation

This protocol is used to determine the DC50 of the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., beta-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC development and evaluation.

Conclusion

This compound is a valuable tool in the field of targeted protein degradation. Its mechanism of action is intrinsically linked to its role as a linker within a PROTAC molecule. The propargyl group enables efficient synthesis via click chemistry, while the PEG and glucose moieties contribute to the favorable physicochemical properties of the final PROTAC. Understanding the function of each component of this linker is crucial for the rational design of novel and effective PROTAC-based therapeutics. Further research into the specific influence of the glucose moiety on cellular uptake and the overall disposition of PROTACs may lead to the development of next-generation linkers with enhanced properties.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. tandfonline.com [tandfonline.com]

- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Scientific Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the fields of chemical synthesis, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions.[1] At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the versatile and highly reactive propargyl group.[2] This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on its mechanism of action, applications in drug development, and detailed experimental methodologies.

The Propargyl Group and the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group, a functional group containing a terminal alkyne, is a key reactant in the CuAAC reaction. This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2][3]

The catalytic cycle of the CuAAC reaction, a fundamental signaling pathway in this chemical transformation, proceeds through several key steps. The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[3][4] The Cu(I) ion coordinates with the terminal alkyne of the propargyl group to form a copper-acetylide intermediate.[4] This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle.[5] Subsequent intramolecular rearrangement and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[5][6]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Applications of the Propargyl Group in Drug Discovery and Bioconjugation

The reliability, high yields, and biocompatibility of the CuAAC reaction have made the propargyl group an indispensable tool in drug discovery and development. Its applications are diverse and impactful, ranging from the synthesis of novel therapeutic agents to the development of advanced bioconjugates.

Bioconjugation and the Development of Antibody-Drug Conjugates (ADCs): The propargyl group is extensively used in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies.[7] A prominent application is in the synthesis of Antibody-Drug Conjugates (ADCs), which are targeted cancer therapies.[7] In this context, a bifunctional linker containing a propargyl group can be attached to a monoclonal antibody that specifically targets a tumor antigen. Subsequently, a potent cytotoxic drug functionalized with an azide group is "clicked" onto the propargyl-modified antibody, creating a highly targeted and effective therapeutic.[7]

Caption: Logical workflow illustrating the role of the propargyl group in bioconjugation for ADC synthesis.

Drug Discovery and Lead Optimization: Click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.[8][9][10] The propargyl group serves as a versatile handle for introducing molecular diversity, allowing for the efficient exploration of structure-activity relationships and the optimization of lead compounds.[11][12]

Quantitative Data on Propargylamine Reactivity in CuAAC

The choice of the alkyne substrate can significantly impact the kinetics of the CuAAC reaction. Propargylamines are a class of alkynes that have demonstrated excellent reactivity. The following table summarizes the reaction times for different tertiary propargylamines in a ligand-accelerated CuAAC process.

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| N,N-dimethylpropargylamine | ~5 | ~15 |

| N,N-diethylpropargylamine | ~6 | ~18 |

| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |

| Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[6] |

Experimental Protocols

A generalized experimental workflow for performing a CuAAC reaction is crucial for reproducible results. The following diagram and protocol outline the key steps from reaction setup to product analysis.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. csmres.co.uk [csmres.co.uk]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Propargyl-PEG2-beta-D-glucose for Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. By introducing bioorthogonal functional groups into biomolecules, researchers can track their synthesis, localization, and interactions in living systems. Propargyl-PEG2-beta-D-glucose is a chemical probe that holds significant potential for the metabolic labeling of glycoproteins. This guide provides a comprehensive overview of its core principles, potential applications, and detailed experimental considerations.

This compound is a synthetic monosaccharide analog containing a terminal alkyne group. This alkyne moiety serves as a bioorthogonal handle, allowing for a highly specific chemical ligation with an azide-functionalized detection probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and potentially reduce steric hindrance.

While primarily documented as a component in Proteolysis Targeting Chimeras (PROTACs), the structure of this compound makes it a candidate for metabolic incorporation into glycan structures, offering a pathway to visualize and analyze glycosylation dynamics.

Principle of Metabolic Glycoprotein (B1211001) Labeling

The central premise of metabolic glycoprotein labeling is to hijack the cell's natural biosynthetic pathways. Exogenously supplied sugar analogs, if recognized by the cellular machinery, can be incorporated into nascent glycans. The two-step process for labeling glycoproteins using a propargylated sugar analog is as follows:

-

Metabolic Incorporation: Cells are cultured in the presence of this compound. Cellular enzymes, such as glucosyltransferases, may recognize this analog and incorporate it into growing polysaccharide chains on glycoproteins. This results in glycoproteins that are "tagged" with a terminal alkyne group.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged glycoproteins are then detected by a covalent reaction with a reporter molecule containing an azide (B81097) group. This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry analysis, or another desired molecule. The CuAAC reaction is highly specific and proceeds efficiently under biocompatible conditions.

Experimental Protocols

While specific protocols for this compound in metabolic labeling are not extensively published, the following methodologies are based on established procedures for other alkyne-modified monosaccharides and provide a strong starting point for optimization.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a sterile solvent such as DMSO or water. The final concentration in the cell culture medium will need to be optimized, but a starting point can be in the range of 25-100 µM.

-

Incubation: Replace the normal growth medium with the medium containing this compound. The incubation time is a critical parameter to optimize and can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated sugar analog. Cells can then be harvested for downstream applications. For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol is for labeling alkyne-modified proteins in a cell lysate with an azide-functionalized reporter molecule (e.g., a fluorescent dye).

-

Prepare Click Reaction Cocktail: The following components should be added in the specified order. The volumes are for a 50 µL total reaction volume and can be scaled as needed.

-

Protein Lysate (containing alkyne-labeled glycoproteins): up to 40 µL

-

Azide-Reporter Probe (e.g., Azide-Fluor 488): 2 µL of a 10 mM stock in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 2 µL of a 50 mM stock in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

-

Copper(II) Sulfate (CuSO₄): 2 µL of a 50 mM stock in water.

-

Sodium Ascorbate (B8700270): 2 µL of a 100 mM stock in water (prepare fresh). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

-

Incubation: Mix the components gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Analysis: The labeled glycoproteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin-azide probe was used.

Data Presentation

Quantitative data for metabolic labeling experiments should be meticulously recorded to ensure reproducibility. The following tables provide a template for organizing experimental parameters. Since specific data for this compound is limited, representative ranges from similar metabolic labeling experiments are provided.

| Parameter | Value | Notes |

| Cell Line | e.g., HeLa, Jurkat, CHO | Glycosylation patterns can vary significantly between cell types. |

| This compound Concentration | 25 - 200 µM | Optimal concentration should be determined empirically to maximize labeling and minimize toxicity. |

| Incubation Time | 24 - 72 hours | Dependent on the rate of glycoprotein synthesis and turnover. |

| Cell Density at Labeling | 50-80% confluency | Cell health is crucial for active metabolism. |

| Detection Probe | e.g., Azide-Alexa Fluor 488, Biotin-Azide | Choice of probe depends on the downstream application. |

| Probe Concentration | 10 - 100 µM | Should be in excess to ensure complete reaction with all available alkyne groups. |

| Reagent | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |

| Azide Probe | 10 mM | 2 µL | 400 µM |

| THPTA | 50 mM | 2 µL | 2 mM |

| CuSO₄ | 50 mM | 2 µL | 2 mM |

| Sodium Ascorbate | 100 mM | 2 µL | 4 mM |

Visualizations

Metabolic Labeling and Detection Workflow

Caption: General workflow for metabolic labeling of glycoproteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC "click" reaction mechanism.

Applications in Research and Drug Development

The ability to specifically label and visualize glycans can provide invaluable insights in several areas:

-

Glycan Dynamics: Study the turnover and trafficking of specific glycoproteins under different physiological conditions.

-

Disease Biomarker Discovery: Identify changes in glycosylation patterns associated with diseases such as cancer or neurodegenerative disorders.

-

Drug Development: Assess the on-target and off-target effects of drugs on glycoprotein biosynthesis and localization.

-

Vaccine Development: Propargyl-functionalized sugars can be used to construct glycoconjugate vaccines.[1]

Conclusion

This compound presents a promising, yet underexplored, tool for the metabolic labeling of glycoproteins. While its application in this context requires empirical validation and optimization, the foundational principles of metabolic labeling and click chemistry provide a clear path forward. This guide offers the necessary theoretical background and practical starting points for researchers to begin exploring the potential of this compound in their own studies. As with any metabolic labeling approach, careful consideration of potential metabolic perturbations and appropriate controls are essential for robust and meaningful results.

References

Methodological & Application

Application Note and Protocol: Synthesis of Propargyl-PEG2-β-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-β-D-glucose is a valuable chemical tool, particularly in the field of drug development and chemical biology. As a bifunctional molecule, it incorporates a glucose moiety for targeting glucose transporters (GLUTs), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal alkyne group for "click" chemistry reactions. This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to a ligand for a target protein and an E3 ligase ligand, facilitating the targeted degradation of proteins of interest.[1][2][] The defined structure and versatility of Propargyl-PEG2-β-D-glucose make it a key component in the construction of targeted therapeutics and biochemical probes.[4]

This document provides a detailed, three-step protocol for the synthesis of Propargyl-PEG2-β-D-glucose, starting from commercially available D-glucose. The synthesis involves the protection of the glucose hydroxyl groups by acetylation, followed by a Lewis acid-catalyzed glycosylation with Propargyl-PEG2-alcohol, and concluding with the deprotection of the acetyl groups to yield the final product.

Synthesis Overview

The synthetic route to Propargyl-PEG2-β-D-glucose is outlined below. The process begins with the peracetylation of D-glucose to form β-D-glucose pentaacetate. This intermediate is then glycosylated with Propargyl-PEG2-alcohol in the presence of a Lewis acid catalyst. The final step is the removal of the acetyl protecting groups under basic conditions to afford the target compound.

Caption: Overall synthetic workflow for Propargyl-PEG2-β-D-glucose.

Experimental Protocols

Step 1: Synthesis of β-D-Glucose Pentaacetate

This procedure outlines the peracetylation of D-glucose to protect the hydroxyl groups.

Materials:

-

D-Glucose

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ice water

Procedure:

-

Combine D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) in a 100 mL round-bottom flask.[5]

-

Carefully add acetic anhydride (e.g., 25 mL) to the flask.[5]

-

Heat the mixture to approximately 100°C for 2-3 hours with occasional swirling to ensure thorough mixing.[5][6]

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 250 mL) while stirring. A white solid will precipitate.[5][6]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]

-

Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.

-

Dry the purified product under vacuum.

Expected Yield: ~75-80%

Step 2: Glycosylation to form Propargyl-PEG2-tetraacetyl-β-D-glucose

This step involves the crucial C-O bond formation between the protected glucose and the PEGylated propargyl alcohol. The use of a Lewis acid catalyst is key to this transformation.[7][8]

Materials:

-

β-D-Glucose Pentaacetate

-

Propargyl-PEG2-alcohol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve β-D-glucose pentaacetate (1.0 equivalent) and Propargyl-PEG2-alcohol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add boron trifluoride etherate (1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the protected product.

Expected Yield: ~60-70%

Step 3: Deprotection to Propargyl-PEG2-β-D-glucose

The final step is the removal of the acetyl protecting groups using the Zemplén deacetylation method.[9][10]

Materials:

-

Propargyl-PEG2-tetraacetyl-β-D-glucose

-

Methanol, anhydrous

-

Sodium methoxide (B1231860) (catalytic amount, e.g., 0.1 M solution in methanol)

-

Amberlite IR120 H+ resin (or other acidic resin)

Procedure:

-

Dissolve the Propargyl-PEG2-tetraacetyl-β-D-glucose from the previous step in anhydrous methanol.[9]

-

Add a catalytic amount of sodium methoxide solution.[9]

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

-

Neutralize the reaction mixture by adding Amberlite IR120 H+ resin until the pH is neutral.[9]

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting residue is the final product, Propargyl-PEG2-β-D-glucose, which can be further purified by chromatography if necessary.

Expected Yield: >90%

Data Presentation

The following table summarizes the key quantitative data for the starting materials and products in this synthesis protocol.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| D-Glucose | C₆H₁₂O₆ | 180.16 | N/A | White solid |

| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 75-80% | White solid |

| Propargyl-PEG2-alcohol | C₅H₈O₂ | 100.12 | N/A | Liquid |

| Propargyl-PEG2-tetraacetyl-β-D-glucose | C₂₁H₃₀O₁₂ | 474.45 | 60-70% | Oil/Solid |

| Propargyl-PEG2-β-D-glucose | C₁₃H₂₂O₈ | 306.31 | >90% | Solid/Oil |

Characterization

The structure and purity of the final product, Propargyl-PEG2-β-D-glucose, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the glucose protons, the PEG linker methylene (B1212753) protons, and the terminal alkyne proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₃H₂₂O₈.

-

Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Logical Relationships in Synthesis

The synthesis follows a logical progression of protection, coupling, and deprotection, which is a common strategy in carbohydrate chemistry.

Caption: Logical flow of the Propargyl-PEG2-β-D-glucose synthesis.

This detailed protocol provides a reliable method for the synthesis of Propargyl-PEG2-β-D-glucose, a key building block for advanced applications in drug discovery and chemical biology. Researchers should adhere to standard laboratory safety practices when handling all chemicals.

References

- 1. Propargyl-PEG2-beta-D-glucose | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Propargyl-PEG-beta-D-glucose | AxisPharm [axispharm.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Propargyl-PEG2-beta-D-glucose in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Propargyl-PEG2-beta-D-glucose in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the principles of its application, detailed experimental protocols, and methods for the characterization and evaluation of the resulting PROTACs.

Introduction to this compound in PROTAC Development

This compound is a specialized chemical linker used in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[3] A typical PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3] this compound offers several advantages as a PROTAC linker:

-

Facilitates "Click Chemistry": The terminal propargyl group (an alkyne) allows for a highly efficient and specific conjugation to an azide-modified ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[] This "click chemistry" approach simplifies the modular synthesis of PROTAC libraries.[5]

-

Enhances Hydrophilicity: The polyethylene (B3416737) glycol (PEG) and glucose moieties increase the hydrophilicity of the linker.[3] This can improve the aqueous solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these large molecules.

-

Provides a Handle for Further Modification: The glucose unit can potentially interact with cellular machinery or be further functionalized if desired.

Principle of PROTAC Action and the Role of the Linker

The mechanism of a PROTAC involves recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker, in this case containing this compound, plays a crucial role by ensuring the proper spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

Experimental Protocols

This section provides a general protocol for the synthesis of a PROTAC using this compound. This protocol assumes the availability of an azide-functionalized E3 ligase ligand and a target protein ligand that can be functionalized with an azide (B81097) or alkyne. For this example, we will describe the "click" reaction between an azide-containing E3 ligase ligand and the propargyl group of the linker, which is pre-conjugated to the target protein ligand.

Materials and Reagents:

-

This compound

-

Azide-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or VHL ligand)

-

Target protein ligand with a suitable functional group for conjugation to the linker

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the catalyst)

-

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Water

-

Reagents for purification: Acetonitrile (B52724), Water, Trifluoroacetic acid (TFA) for HPLC

-

Analytical instruments: LC-MS, NMR spectrometer, Preparative HPLC system

Step 1: Synthesis of Azide-Functionalized E3 Ligase Ligand and Alkyne-Functionalized Target Protein Ligand

This is a prerequisite step and the specific synthesis will depend on the chosen ligands. For this protocol, we assume these starting materials are already prepared.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the final "click" chemistry step to assemble the PROTAC.

-

Preparation of Reaction Mixture:

-

In a clean, dry reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and the this compound functionalized target protein ligand (1.0 - 1.2 equivalents) in a suitable solvent such as a mixture of DMSO and water (e.g., 4:1 v/v). The concentration of the reactants should typically be in the range of 10-50 mM.

-

-

Preparation of Catalyst Solution:

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 - 0.2 equivalents) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 equivalent) in water.

-

If using a ligand to stabilize the copper(I), pre-mix the copper(II) sulfate solution with a solution of TBTA (0.1 - 0.2 equivalents) in DMSO.

-

-

Initiation of the Reaction:

-

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (or the pre-mixed CuSO4/TBTA solution).

-

Then, add the sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), if applicable. If the product is water-soluble, proceed directly to purification.

-

Purify the final PROTAC compound by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Step 3: Characterization of the Final PROTAC

-

LC-MS: Confirm the molecular weight of the purified PROTAC.

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.

Data Presentation

The following tables present hypothetical data for a PROTAC synthesized using this compound. The specific values will vary depending on the target protein and E3 ligase ligands used.

| Parameter | Value | Method |

| Molecular Weight (Expected) | Calculated based on ligands | - |

| Molecular Weight (Observed) | Value from MS | LC-MS (ESI+) |

| Purity | >95% | HPLC (UV at 254 nm) |

| Yield | 30-60% | - |

| Biological Activity | Value | Cell Line |

| DC₅₀ (Degradation Concentration) | e.g., 50 nM | Relevant cancer cell line |

| IC₅₀ (Inhibitory Concentration) | e.g., 1 µM | Relevant cancer cell line |

| Maximum Degradation (Dₘₐₓ) | e.g., >90% | Relevant cancer cell line |

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluationdot

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of Propargyl-PEG2-beta-D-glucose

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This reaction is characterized by its reliability, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in chemical biology, drug discovery, and materials science.[3][4] Propargyl-PEG2-beta-D-glucose is a versatile reagent featuring a terminal alkyne (propargyl group) poised for CuAAC reactions. The molecule incorporates a beta-D-glucose moiety, which can be used for targeting glucose transporters or as an antigenic component, and a short polyethylene (B3416737) glycol (PEG2) spacer that enhances solubility and provides spatial separation between the glucose unit and the conjugation partner.[4] These characteristics make it a valuable building block for the synthesis of glycoconjugates, including Proteolysis Targeting Chimeras (PROTACs), probes for biological imaging, and targeted drug delivery systems.[1][5]

Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne of this compound. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[2] The copper acetylide intermediate then reacts with an azide-functionalized molecule in a 1,3-dipolar cycloaddition. This process is significantly accelerated compared to the uncatalyzed thermal reaction and exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[2] To enhance reaction efficiency and protect sensitive biological molecules from potential oxidative damage, a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[6]

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors including the choice of solvent, ligand, and temperature. The following table summarizes typical reaction conditions and expected yields for the conjugation of propargylated sugars, which can serve as a starting point for optimizing the reaction with this compound.

| Alkyne Reactant | Azide Reactant | Catalyst System (mol%) | Solvent | Time (h) | Temp. | Yield (%) |

| Propargylated Flavone | Azido-Sugar | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 0.5 - 1 | MW, 50°C | 49 - 82 |

| Propargyl Amine | Benzyl Azide | CuI | Not specified | Not specified | RT | High |

| Propargyl Alcohol | Anthracenyl Azide | CuSO₄ (75 µM), THPTA (150 µM), NaAsc (2.5 mM) | H₂O or PBS | 0.3 | 37°C | ~95 |

| N-propargyl iminosugar | Azido-glucose derivative | CuSO₄·5H₂O, Sodium Ascorbate | Not specified | Not specified | Not specified | Good |

| Propargylated Cellulose | Azido-Sugar | CuSO₄, Sodium Ascorbate | DMSO | 24 | RT | Variable |

Note: Yields are highly dependent on the specific substrates and reaction scale. Conditions should be optimized for each specific application. RT = Room Temperature, MW = Microwave.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to this compound.

Materials and Reagents:

-

This compound

-

Azide-functionalized molecule (e.g., Benzyl Azide, or an azide-modified fluorescent dye)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Recommended)

-

Solvents: tert-Butanol (t-BuOH), Deionized Water, Dimethyl Sulfoxide (DMSO)

-

Reaction vial, stir bar, and stir plate

-

Analytical tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purification supplies: Silica (B1680970) gel for column chromatography, appropriate solvents (e.g., ethyl acetate (B1210297), hexanes)

Stock Solution Preparation:

-

Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh before each use.

-

THPTA Ligand (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.

Reaction Procedure:

-

Reactant Preparation: In a clean reaction vial, dissolve this compound (e.g., 0.1 mmol, 1.0 equivalent) and the azide-functionalized molecule (0.1-0.12 mmol, 1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1 mL of t-BuOH/H₂O 1:1 or DMSO). Stir until all components are fully dissolved.

-

Ligand and Catalyst Addition: To the stirred solution, add the THPTA stock solution (e.g., 50 µL, 0.1 equiv, 10 mol%). Subsequently, add the CuSO₄ stock solution (e.g., 10 µL, 0.01 equiv, 1 mol%). The solution may turn a pale blue.

-

Initiation: Add the freshly prepared sodium ascorbate stock solution (e.g., 20 µL, 0.2 equiv, 20 mol%) to initiate the reaction. The solution will typically become colorless or pale yellow.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water (5 mL).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexanes) to yield the pure triazole-linked glycoconjugate.

Characterization:

The structure of the purified product should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: The formation of the 1,4-disubstituted triazole ring is confirmed by a characteristic singlet proton signal in the ¹H NMR spectrum, typically appearing between δ 7.5 and 8.5 ppm.[7]

-

Mass Spectrometry (LC-MS): Confirm the molecular weight of the final conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Benefits of chemical sugar modifications introduced by click chemistry for glycoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Bioconjugation using Propargyl-PEG2-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG2-beta-D-glucose in bioconjugation. This versatile linker molecule is particularly valuable in the fields of drug delivery, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and glycoconjugate vaccines.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that features three key components:

-

A propargyl group: This terminal alkyne is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] This allows for the specific and stable conjugation to molecules containing an azide (B81097) group.

-

A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of bioconjugates.

-

A beta-D-glucose moiety: The glucose molecule can serve as a targeting ligand for cells that overexpress glucose transporters (GLUTs), such as many cancer cells.[5] It also contributes to the overall hydrophilicity of the molecule.[6]

The primary application of this compound is in the covalent modification of biomolecules, such as proteins, peptides, or nucleic acids, that have been functionalized with an azide group. The resulting triazole linkage is highly stable under physiological conditions.[1]

Key Applications

-

PROTAC Synthesis: this compound can be used as a component of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[7][8][9] The modular nature of click chemistry facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize protein degradation.[6]

-

Glycoconjugate Vaccine Development: The glucose moiety can act as a synthetic carbohydrate antigen. By conjugating it to a carrier protein, it can be used to elicit an immune response, forming the basis of a synthetic glycoconjugate vaccine.[10]

-

Targeted Drug Delivery: The glucose component can be exploited to target drugs or imaging agents to cancer cells that exhibit high glucose uptake.[5]

-

Activity-Based Protein Profiling (ABPP): This linker can be used to attach reporter tags (e.g., fluorophores, biotin) to azide-modified proteins, enabling their detection and identification.[5][9]

Quantitative Data Summary

The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is typically high, often achieving near-quantitative yields under optimized conditions.[1][8] The following table provides representative data for the conjugation of an azide-modified protein with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration | 1 mg/mL | 5 mg/mL | 1 mg/mL |

| This compound (Molar Excess) | 10x | 5x | 20x |

| Copper(II) Sulfate (B86663) (Final Concentration) | 100 µM | 150 µM | 100 µM |

| Ligand (THPTA) (Final Concentration) | 500 µM | 750 µM | 500 µM |

| Sodium Ascorbate (B8700270) (Final Concentration) | 2.5 mM | 5 mM | 5 mM |

| Reaction Time | 2 hours | 1.5 hours | 4 hours |

| Temperature | Room Temp. | Room Temp. | 4°C |

| Conjugation Efficiency (%) | >95% | >98% | >90% |

| Recovery after Purification (%) | 85% | 82% | 88% |

Note: This data is illustrative and based on typical efficiencies reported for CuAAC reactions. Actual results may vary depending on the specific protein, buffer conditions, and purity of reagents. Optimization of reaction conditions is recommended for each new bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Protein with this compound via CuAAC

This protocol describes a general method for the copper-catalyzed click chemistry reaction between an azide-functionalized protein and this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of EDTA and other chelators)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium L-ascorbate

-

Degassed, deionized water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Stock Solutions:

-

This compound (10 mM): Dissolve the required amount in DMSO.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

THPTA Ligand (50 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium L-ascorbate in deionized water. Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

Procedure:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). Gently mix.

-

In a separate tube, prepare the copper/ligand catalyst premix. For a final reaction volume of 500 µL and a final copper concentration of 100 µM and ligand concentration of 500 µM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[11] Let it sit for 1-2 minutes.

-

Add the copper/ligand premix to the protein/alkyne mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. For a 500 µL reaction, add 12.5-25 µL of the 100 mM stock solution.

-

Gently mix the reaction mixture by inverting the tube or by slow end-over-end rotation. Avoid vigorous vortexing to prevent protein denaturation.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

-

Proceed to the purification of the protein conjugate.

Protocol 2: Purification of the Protein-PEG-Glucose Conjugate

Purification is essential to remove unreacted reagents, catalyst, and byproducts. The choice of method will depend on the properties of the protein.

A. Size-Exclusion Chromatography (SEC):

This method separates molecules based on their hydrodynamic radius.[][13] PEGylation increases the size of the protein, allowing for its separation from the smaller unreacted this compound and other small molecules.

-

Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the quenched reaction mixture onto the column.

-

Elute the protein with the equilibration buffer. The conjugated protein will elute earlier than the unconjugated protein (if there is a significant size difference) and much earlier than the small molecule reagents.

-

Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

-

Pool the relevant fractions and concentrate if necessary.

B. Ion-Exchange Chromatography (IEX):

This technique separates proteins based on their net charge.[][13] The addition of the neutral PEG-glucose linker can shield surface charges on the protein, altering its elution profile compared to the unconjugated protein.

-

Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein.

-

Equilibrate the column with a low-salt binding buffer.

-

Load the sample onto the column. It may be necessary to perform a buffer exchange on the reaction mixture into the binding buffer prior to loading.

-

Wash the column with the binding buffer to remove unbound species.

-

Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). The conjugated protein may elute at a different salt concentration than the unconjugated protein.

-

Analyze the fractions by SDS-PAGE to identify the purified conjugate.

Protocol 3: Characterization of the Bioconjugate

A. SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show a shift in molecular weight compared to the unconjugated protein. The band may also appear broader due to the heterogeneity of the PEG linker.

B. Mass Spectrometry:

-

Use techniques like ESI-MS or MALDI-TOF to confirm the covalent modification and determine the molecular weight of the conjugate. This will allow for the calculation of the degree of labeling (number of this compound molecules per protein).

Visualizations

Caption: Experimental workflow for the bioconjugation of an azide-modified protein.

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 13. researchgate.net [researchgate.net]

Applications of Propargyl-PEG2-beta-D-glucose in glycoprotein analysis

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG2-β-D-glucose is a valuable chemical tool for the investigation of glycoproteins, a class of proteins that play critical roles in a myriad of biological processes, including cell signaling, immune responses, and disease pathogenesis. This molecule is a synthetic glucose analog modified with a propargyl group via a short polyethylene (B3416737) glycol (PEG) linker. The propargyl group serves as a bioorthogonal handle, containing a terminal alkyne that can be specifically and efficiently coupled to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3]

The glucose moiety of Propargyl-PEG2-β-D-glucose allows it to be taken up by cells and incorporated into glycan structures through the cell's natural metabolic pathways.[4] Once incorporated, the propargyl group is displayed on the surface of glycoproteins, providing a chemical reporter for their detection, visualization, and enrichment.[5][6] This metabolic labeling approach offers a powerful strategy to study protein glycosylation in living cells and organisms with minimal perturbation of the biological system.[4][7]

Principle of the Method

The application of Propargyl-PEG2-β-D-glucose for glycoprotein (B1211001) analysis involves a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of Propargyl-PEG2-β-D-glucose. The cells' metabolic machinery recognizes the glucose analog and incorporates it into newly synthesized glycoproteins.[4]

-

Click Chemistry Ligation: The alkyne-modified glycoproteins are then detected by a "click" reaction with a reporter molecule containing an azide (B81097) group. This reporter can be a fluorescent dye for imaging, a biotin (B1667282) tag for enrichment and pull-down experiments, or a mass tag for mass spectrometry-based identification and quantification.[1][8]

Applications

The versatility of the propargyl handle allows for a wide range of applications in glycoprotein analysis:

-

Visualization of Glycoproteins: By using a fluorescent azide probe, researchers can visualize the localization and dynamics of glycoproteins in cells and tissues.

-

Enrichment of Glycoproteins: An azide-biotin probe can be used to capture and enrich labeled glycoproteins from complex biological samples, facilitating their identification and characterization by mass spectrometry.[5][9][10][11]

-

Identification of Glycosylated Proteins: Following enrichment, mass spectrometry can be employed to identify the specific proteins that have been glycosylated.[6][12]

-

Quantitative Glycoproteomics: Stable isotope-labeled azide reagents can be used for the relative or absolute quantification of changes in glycoprotein expression under different physiological or pathological conditions.

Experimental Protocols

Here, we provide detailed protocols for the metabolic labeling of glycoproteins using Propargyl-PEG2-β-D-glucose and their subsequent detection and enrichment.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Propargyl-PEG2-β-D-glucose.

Materials:

-

Propargyl-PEG2-β-D-glucose

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin-EDTA

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in complete culture medium.

-

Preparation of Labeling Medium: Prepare a stock solution of Propargyl-PEG2-β-D-glucose in DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the range of 25-100 µM).

-

Metabolic Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing Propargyl-PEG2-β-D-glucose.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and experimental goals.

-

Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated Propargyl-PEG2-β-D-glucose. The cells can then be harvested by scraping or trypsinization.

Protocol 2: Click Chemistry Reaction for Glycoprotein Visualization

This protocol details the steps for attaching a fluorescent azide probe to metabolically labeled glycoproteins for visualization by fluorescence microscopy.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Fluorescent azide probe (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

PBS

Procedure:

-

Cell Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the fluorescent azide probe, CuSO4, and a reducing agent in PBS. The addition of a copper ligand like TBTA is recommended to protect the fluorophore and improve reaction efficiency.

-

Ligation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Protocol 3: Enrichment of Glycoproteins for Mass Spectrometry

This protocol describes the enrichment of metabolically labeled glycoproteins using an azide-biotin probe and streptavidin affinity chromatography for subsequent analysis by mass spectrometry.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-PEG-Biotin probe

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse the labeled cells in a suitable lysis buffer to solubilize the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Click Reaction: Perform the click chemistry reaction by adding the azide-PEG-biotin probe, CuSO4, and a reducing agent to the cell lysate. Incubate for 1-2 hours at room temperature.

-

Affinity Capture: Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for subsequent gel analysis, or using a cleavable biotin linker for on-bead digestion).

-

Downstream Analysis: The enriched glycoproteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

The following tables provide an example of how to present quantitative data from experiments using Propargyl-PEG2-β-D-glucose.

Table 1: Optimization of Propargyl-PEG2-β-D-glucose Concentration for Metabolic Labeling

| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence Intensity (a.u.) |

| 0 (Control) | 48 | 100 | 1.0 |